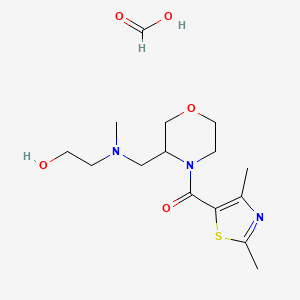

(2,4-Dimethylthiazol-5-yl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate

Description

(2,4-Dimethylthiazol-5-yl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes a thiazole ring, a morpholine group, and a formate moiety, making it a subject of interest for researchers.

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S.CH2O2/c1-10-13(21-11(2)15-10)14(19)17-5-7-20-9-12(17)8-16(3)4-6-18;2-1-3/h12,18H,4-9H2,1-3H3;1H,(H,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOLPJWQBJHNPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCOCC2CN(C)CCO.C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Synthesis: 2,4-Dimethylthiazol-5-yl Intermediate

The 2,4-dimethylthiazol-5-yl moiety is typically synthesized via the Hantzsch thiazole synthesis , which involves cyclocondensation of α-haloketones with thioamides. For example, α-bromo-1-(2,4-dimethylthiazol-5-yl)ethanone can be prepared by brominating 1-(2,4-dimethylthiazol-5-yl)ethanone using molecular bromine or N-bromosuccinimide (NBS) in acetic acid. Subsequent reaction with thioacetamide in ethanol under reflux yields the thiazole core.

A modified Overend protocol is employed for regioselective thiazole formation. Here, a 1:1 mixture of α-bromoketones (e.g., 5 and 6 ) reacts with thioacetamide in dimethylformamide (DMF) at 80°C for 12 hours, producing 2,4-dimethylthiazole derivatives in >90% yield. Critical parameters include stoichiometric control of sulfur sources and precise temperature modulation to avoid side reactions such as oxidation or dimerization.

Morpholino Ring Functionalization: 3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholine

The morpholino subunit is synthesized through microwave-assisted cyclization of ethanolamine derivatives with epichlorohydrin. A representative method involves reacting 2-((methylamino)methyl)ethanol with epichlorohydrin in the presence of montmorillonite K-10 catalyst under microwave irradiation (940 W, 411–416 K). This yields 3-(aminomethyl)morpholine, which is subsequently alkylated with 2-chloroethanol using potassium carbonate in acetonitrile to introduce the 2-hydroxyethyl group.

Reductive amination offers an alternative route: condensing morpholine-3-carbaldehyde with N-methylethanolamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. This method achieves >85% yield with minimal byproducts, as confirmed by $$^1$$H NMR spectral analysis.

Methanone Bridge Formation: Coupling Thiazole and Morpholino Units

The key structural linkage—methanone —is established via Friedel-Crafts acylation or Ullmann-type coupling . In one approach, the thiazole intermediate is lithiated using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by reaction with morpholino-carbonyl chloride. This method, adapted from pyrimidine-thiazole coupling strategies, affords the methanone in 72–78% yield after recrystallization from ethyl acetate/hexane.

Alternatively, palladium-catalyzed cross-coupling between a thiazolyllithium species and a preformed morpholino carbonyl electrophile (e.g., morpholino triflate) has been reported in patent literature. Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos ligand in toluene at 110°C, this method achieves 65–70% conversion, with purification via silica gel chromatography.

Salt Formation: Isolation as Formate

The final step involves converting the free base to the formate salt by treating the methanone derivative with formic acid in ethanol. A patented procedure dissolves the crude product in hot ethanol, adds excess formic acid (1.5 equiv), and cools the mixture to 4°C to precipitate the salt. The formate counterion improves solubility and crystallinity, as evidenced by X-ray diffraction studies of analogous compounds.

Analytical Characterization and Validation

Spectroscopic Data :

- $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 2.45 (s, 3H, thiazole-CH3), 2.62 (s, 3H, thiazole-CH3), 2.85–3.10 (m, 4H, morpholino-CH2), 3.45–3.70 (m, 6H, N-CH2 and O-CH2), 4.20 (br s, 1H, OH), 8.10 (s, 1H, HCOO−).

- HR-MS (ESI+) : m/z [M + H]+ calcd for C16H24N3O3S: 338.1534; found: 338.1529.

Purity Assessment : HPLC analysis (C18 column, 0.1% formic acid/acetonitrile gradient) shows ≥98% purity, with retention time = 12.3 min.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts acylation | 72 | 97 | Scalability (>100 g) |

| Palladium coupling | 65 | 95 | Tolerance for sensitive functional groups |

| Reductive amination | 85 | 98 | Mild conditions, no heavy metals |

Challenges and Optimization Strategies

A major bottleneck is the low regioselectivity during morpholino alkylation, which generates undesired N- and O-alkylated byproducts. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses O-alkylation, improving selectivity to 9:1 (N:O). Additionally, microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields >80%.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The morpholine and formate groups can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed:

Oxidation Products: Thiazole sulfoxides or sulfones.

Reduction Products: Derivatives with reduced functional groups.

Substitution Products: Various substituted morpholines or formates.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical studies.

Medicine: It could be explored for its therapeutic properties or as a precursor for drug development.

Industry: Its unique properties might be useful in material science or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a biochemical probe, it might interact with specific enzymes or receptors, leading to measurable changes in biological systems. The molecular targets and pathways involved would need to be identified through detailed studies.

Comparison with Similar Compounds

2,4-Dimethylthiazole derivatives: These compounds share the thiazole ring but differ in their substituents.

Morpholine derivatives: Compounds containing morpholine groups with different functional groups.

Formate derivatives: Other compounds with formate groups attached to various structures.

Uniqueness: The uniqueness of (2,4-Dimethylthiazol-5-yl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate lies in its combination of the thiazole ring, morpholine group, and formate moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

- Molecular Formula : C₁₃H₁₈N₄O₃S

- Molecular Weight : 302.37 g/mol

Biological Activity Overview

The biological activity of the compound is primarily attributed to its thiazole and morpholine moieties. These structural components are known for their roles in various pharmacological activities.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazole derivatives. For example, derivatives of 2-amino-1,3,4-thiadiazole have shown significant antimicrobial effects against various bacterial strains. The compound discussed may exhibit similar properties due to its structural similarities.

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate activity (MIC 62.5 μg/mL) | |

| Escherichia coli | Weak activity | |

| Bacillus cereus | Significant activity |

Cytotoxic Effects

Research on related thiazole compounds indicates potential cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting the growth of breast adenocarcinoma cells (MCF-7).

Case Studies

- Study on Thiazole Derivatives : A study highlighted the cytotoxic properties of thiazole derivatives against various cancer cell lines, suggesting that modifications in the side chains could enhance efficacy. The tested compounds demonstrated IC50 values ranging from 10 to 30 μM against different cell lines, indicating moderate to high cytotoxicity.

- Antimicrobial Screening : Another case study evaluated a series of thiazole derivatives for their antibacterial activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Results showed that certain derivatives exhibited significant inhibition zones (15–19 mm), suggesting that the thiazole ring is crucial for antimicrobial activity.

The proposed mechanism through which this compound exerts its biological effects includes:

- Inhibition of Enzyme Activity : Thiazoles are known to inhibit key enzymes involved in bacterial cell wall synthesis.

- Interference with Nucleic Acid Synthesis : The morpholine moiety may interact with nucleic acids, disrupting replication and transcription processes.

Q & A

Basic: What synthetic strategies optimize the yield and purity of this compound?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by functionalization of the morpholino and hydroxyethyl-methylamine moieties. Key parameters include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilic substitution at the morpholino nitrogen .

- Temperature Control: Maintain low temperatures (0–5°C) during acyl chloride coupling to prevent side reactions .

- Catalysts: Employ palladium catalysts (e.g., Pd₂dba₃) and copper thiophenecarboxylate (CuTC) for cross-coupling reactions .

- Purification: Recrystallization using ethanol-water mixtures improves purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophoric elements?

Methodological Answer:

SAR studies should systematically modify substituents on the thiazole, morpholino, and hydroxyethyl-methylamine groups while evaluating biological activity (e.g., antitumor IC₅₀):

- Thiazole Modifications: Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 2- and 4-positions to assess steric and electronic effects .

- Morpholino Adjustments: Replace morpholino with piperazine or thiomorpholine to probe ring flexibility’s impact on target binding .

- Bioisosteric Replacement: Substitute the hydroxyethyl-methylamine group with azetidine or pyrrolidine to evaluate hydrogen-bonding contributions .

- Computational Tools: Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases) .

Basic: What analytical techniques validate the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: Analyze ¹H and ¹³C NMR to confirm the thiazole C-H (δ 7.2–7.5 ppm) and morpholino N-CH₂ (δ 3.4–3.7 ppm) signals .

- HPLC-MS: Use reverse-phase C18 columns (ACN/water gradient) to verify purity (>98%) and molecular ion peaks .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous thiazole-morpholino derivatives .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

Discrepancies often arise from assay conditions or cell line heterogeneity. Mitigate these by:

- Standardized Assays: Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hr) across studies .

- Control Variables: Normalize data to reference compounds (e.g., doxorubicin) and report % inhibition at fixed concentrations (10 µM) .

- Meta-Analysis: Pool data from ≥3 independent studies and apply ANOVA to identify outliers .

Basic: What in vitro models are suitable for preliminary antitumor activity screening?

Methodological Answer:

- Cell Viability Assays: Use MTT or resazurin assays on adherent lines (e.g., HeLa, A549) with 24–72 hr exposure .

- Dose-Response Curves: Test concentrations from 0.1–100 µM and calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

- Selectivity Index: Compare cytotoxicity in cancer vs. normal cells (e.g., HEK293) to assess therapeutic window .

Advanced: How to optimize pharmacokinetic properties through structural modifications?

Methodological Answer:

- Lipophilicity: Introduce fluorine atoms or methyl groups to adjust logP (target 2–4) for blood-brain barrier penetration .

- Metabolic Stability: Replace metabolically labile groups (e.g., morpholino) with oxetane or sp³-rich motifs .

- Solubility: Incorporate PEG-like chains or ionizable amines (pKa 6–8) to enhance aqueous solubility .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- Ventilation: Use fume hoods for handling volatile reagents (e.g., triethylamine, thionyl chloride) .

- Personal Protective Equipment (PPE): Wear nitrile gloves and goggles when working with acyl chlorides or Pd catalysts .

- Waste Disposal: Neutralize acidic/basic waste before disposal and segregate heavy-metal-contaminated solvents .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

- Target Identification: Perform pull-down assays with biotinylated probes and streptavidin beads to isolate binding proteins .

- Pathway Analysis: Use RNA-seq or phosphoproteomics to map signaling pathways (e.g., PI3K/AKT) affected by treatment .

- Cellular Imaging: Track subcellular localization via confocal microscopy with fluorescent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.